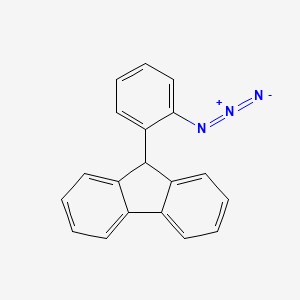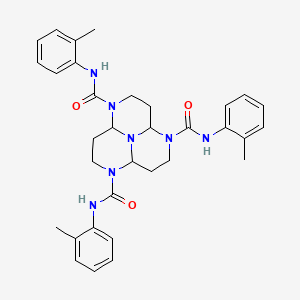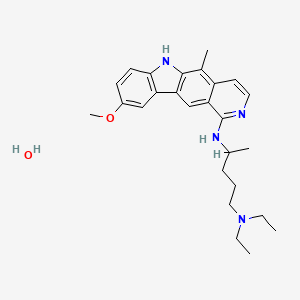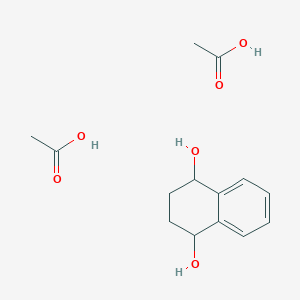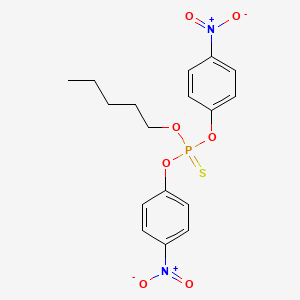
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group bonded to two 4-nitrophenyl groups and one pentyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester typically involves the reaction of phosphorothioic acid derivatives with 4-nitrophenol and pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates or nitrophenyl derivatives.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Similar structure but with ethyl groups instead of pentyl.
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): Similar structure but with methyl groups instead of pentyl.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Contains a pyrimidinyl group instead of nitrophenyl.
Uniqueness
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is unique due to its specific combination of nitrophenyl and pentyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
79985-96-9 |
|---|---|
Formule moléculaire |
C17H19N2O7PS |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
bis(4-nitrophenoxy)-pentoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H19N2O7PS/c1-2-3-4-13-24-27(28,25-16-9-5-14(6-10-16)18(20)21)26-17-11-7-15(8-12-17)19(22)23/h5-12H,2-4,13H2,1H3 |
Clé InChI |
DYAAZPIOFOUZCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

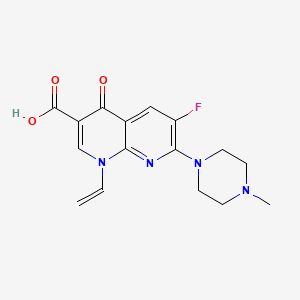
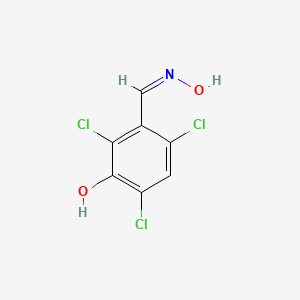
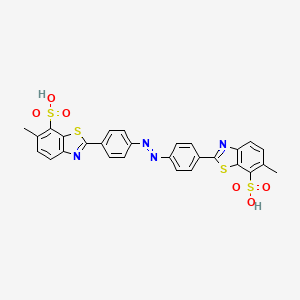
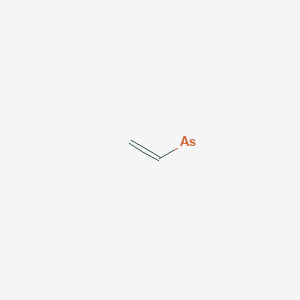
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)


